2,4-dichloro-N-methoxy-N-methylpyridine-3-carboxamide 2,4-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1446786-37-3
VCID: VC2963367
InChI: InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)6-5(9)3-4-11-7(6)10/h3-4H,1-2H3
SMILES: CN(C(=O)C1=C(C=CN=C1Cl)Cl)OC
Molecular Formula: C8H8Cl2N2O2
Molecular Weight: 235.06 g/mol

2,4-dichloro-N-methoxy-N-methylpyridine-3-carboxamide

CAS No.: 1446786-37-3

Cat. No.: VC2963367

Molecular Formula: C8H8Cl2N2O2

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

2,4-dichloro-N-methoxy-N-methylpyridine-3-carboxamide - 1446786-37-3

Specification

CAS No. 1446786-37-3
Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06 g/mol
IUPAC Name 2,4-dichloro-N-methoxy-N-methylpyridine-3-carboxamide
Standard InChI InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)6-5(9)3-4-11-7(6)10/h3-4H,1-2H3
Standard InChI Key JXLSGIVAKSNROJ-UHFFFAOYSA-N
SMILES CN(C(=O)C1=C(C=CN=C1Cl)Cl)OC
Canonical SMILES CN(C(=O)C1=C(C=CN=C1Cl)Cl)OC

Introduction

2,4-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide is a synthetic organic compound with a molecular formula of C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol . It belongs to the pyridine class of compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial processes. This compound is particularly noted for its potential biological activity and chemical properties, making it a subject of interest in various research fields.

Synthesis and Applications

The synthesis of 2,4-dichloro-N-methoxy-N-methylpyridine-3-carboxamide typically involves multi-step organic reactions, starting from pyridine derivatives. The compound is of interest in pharmaceutical and agrochemical research due to its potential biological activity, including antimicrobial and insecticidal properties.

Safety and Handling

Handling 2,4-dichloro-N-methoxy-N-methylpyridine-3-carboxamide requires caution due to its potential toxicity and environmental impact. Safety protocols should include the use of personal protective equipment and adherence to standard laboratory safety procedures.

Research Findings

While detailed research findings specific to 2,4-dichloro-N-methoxy-N-methylpyridine-3-carboxamide are scarce, studies on related compounds suggest potential applications in medicinal chemistry and agriculture. Further research is necessary to explore its full potential and safety profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator